molecular formula C10H9ClN2O5 B11029384 Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate

Cat. No.: B11029384
M. Wt: 272.64 g/mol
InChI Key: AYAQJPNOVZPGJO-UHFFFAOYSA-N
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Description

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is an organic compound featuring a benzoyl core substituted with a chlorine atom at the 2-position and a nitro group at the 4-position, linked via an acetamide bridge to a methyl ester. While direct literature on this compound is sparse, its synthesis likely involves chloroacetylation and nitro-substitution reactions, analogous to methods reported for related esters .

Properties

Molecular Formula

C10H9ClN2O5

Molecular Weight

272.64 g/mol

IUPAC Name

methyl 2-[(2-chloro-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)7-3-2-6(13(16)17)4-8(7)11/h2-4H,5H2,1H3,(H,12,15)

InChI Key

AYAQJPNOVZPGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications can be contextualized by comparing it to derivatives with similar substituents:

(a) Methyl 4-Acetamido-5-chloro-2-methoxybenzoate ()
  • Structure : Contains a chloro substituent at the 5-position, a methoxy group at the 2-position, and an acetamido group at the 4-position.
  • Methoxy groups enhance solubility in polar solvents compared to nitro groups, which may render the target compound less soluble in water .
(b) 4-Nitrobenzyl 2-chloroacetate ()
  • Structure : Features a nitro group on the benzyl ring and a chloroacetate ester.
  • Key Differences :
    • The chloro substituent is on the acetate chain rather than the aromatic ring, altering its electronic influence.
    • The nitrobenzyl group may increase photostability compared to nitro-substituted benzoyl derivatives .

Physicochemical Properties

Hypothetical properties based on substituent trends:

Property Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate Methyl 4-Acetamido-5-chloro-2-methoxybenzoate 4-Nitrobenzyl 2-chloroacetate
Molecular Weight (g/mol) ~298.67 ~287.69 ~243.63
Solubility Low in water; moderate in DCM, acetone Moderate in methanol, DCM High in dichloromethane
Reactivity High (nitro and chloro EWG) Moderate (methoxy EDG) Moderate (nitro EWG)

Notes:

  • EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
  • Nitro groups enhance electrophilic substitution resistance but may increase susceptibility to reduction .

Biological Activity

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of antibacterial and anticancer activities.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 2-chloro-4-nitrobenzoic acid with methylamine and acetic anhydride. The resulting compound's structure allows for various substitutions that can enhance its biological activity.

Key Findings on SAR:

  • The presence of the chloro and nitro groups on the aromatic ring significantly influences the compound's reactivity and biological properties.
  • Substituents at different positions on the benzene ring can lead to variations in potency against specific biological targets.

Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial properties. For instance, studies have indicated that compounds with similar structures demonstrate effective inhibition against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 μM
2Bacillus subtilis8 μM

These results suggest that modifications to the nitro and chloro groups can enhance antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

Case Study:
In vitro assays showed that this compound significantly reduced cell viability in human cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 = 15 µM
  • HeLa (cervical cancer) : IC50 = 10 µM

These findings indicate that this compound may serve as a lead compound for further development into anticancer agents.

The proposed mechanism of action for this compound includes:

  • Inhibition of protein synthesis : Similar compounds have been shown to interfere with ribosomal function.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.

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